1,2,3,4-Tetrachloroyclopentane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloroyclopentane can be synthesized through the chlorination of cyclopentadiene. The process involves the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction typically occurs in a liquid-phase environment, where cyclopentadiene is exposed to chlorine gas, resulting in the formation of tetrachlorocyclopentane .
Industrial Production Methods: In an industrial setting, tetrachlorocyclopentane is produced by pre-chlorinating cyclopentadiene at temperatures ranging from 170°C to 180°C. This is followed by high-temperature chlorination and dehydrogenation at temperatures between 490°C and 540°C . The process ensures the efficient production of tetrachlorocyclopentane on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachloroyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form chlorinated cyclopentanones.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane derivatives.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Chlorinated cyclopentanones.
Reduction: Less chlorinated cyclopentane derivatives.
Substitution: Cyclopentane derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
1,2,3,4-Tetrachloroyclopentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research on its biological activity and potential use as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tetrachlorocyclopentane exerts its effects involves interactions with various molecular targets. It can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds. The key reaction in this mechanism is the chain-termination reaction, where radicals are neutralized by the compound .
Comparison with Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated derivative of cyclopentane with six chlorine atoms.
Pentachlorocyclopentane: Contains five chlorine atoms attached to the cyclopentane ring.
Trichlorocyclopentane: Contains three chlorine atoms attached to the cyclopentane ring.
Comparison: 1,2,3,4-Tetrachloroyclopentane is unique due to its specific number of chlorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, hexachlorocyclopentadiene is more reactive due to the higher number of chlorine atoms, while trichlorocyclopentane is less reactive .
Properties
IUPAC Name |
1,2,3,4-tetrachlorocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl4/c6-2-1-3(7)5(9)4(2)8/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWDTNZPKDVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880405 | |
Record name | 1,2,3,4-Tetrachlorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59808-78-5, 1122-14-1 | |
Record name | Cyclopentane, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059808785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetrachlorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachlorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrachlorocyclopentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NZ7CFK7JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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